1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group: This step can be achieved through nucleophilic substitution reactions, where a diethylaminoethyl halide reacts with the pyrrol-2-one core.
Attachment of the Ethoxyphenyl and Methoxybenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions, using appropriate acyl chlorides and Lewis acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new substituted derivatives
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-5-(2-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H34N2O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O5/c1-6-28(7-2)15-16-29-24(21-11-9-10-12-22(21)34-8-3)23(26(31)27(29)32)25(30)20-14-13-19(33-5)17-18(20)4/h9-14,17,24,30H,6-8,15-16H2,1-5H3/b25-23+ |
InChI Key |
FLMHOVRUKJTQLP-WJTDDFOZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=C3OCC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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